molecular formula C9H12O3S B12844844 Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate

Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate

Cat. No.: B12844844
M. Wt: 200.26 g/mol
InChI Key: JCVZYFRFXOPWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a hydroxyl group at position 4, methyl groups at positions 2 and 5, and an ethyl ester moiety at position 2. Thiophene derivatives are widely studied for their pharmacological and material science applications due to their aromatic stability and functional versatility. This compound is synthesized via condensation reactions involving active methylene groups, as seen in Gewald-type syntheses or Knoevenagel condensations . Its structural features, such as the hydroxyl group and ester functionality, influence its reactivity, solubility, and biological activity, making it a subject of interest in medicinal chemistry and metabolic profiling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits distinct reactivity at its two primary functional groups:

Hydroxyl Group (C4 position)

  • Acidity : pKa = 10.10 ± 0.20 , making it moderately acidic.

  • Deprotonation : Forms a resonance-stabilized alkoxide under basic conditions (e.g., NaOH or Na₂CO₃), enabling nucleophilic reactions .

Ester Group (C3 position)

  • Hydrolytic Sensitivity : Susceptible to acid- or base-catalyzed hydrolysis due to the electron-withdrawing thiophene ring .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

ConditionsReagentsProductYieldReference
Basic (Saponification)1M NaOH, reflux, 4–6 hrs4-Hydroxy-2,5-dimethylthiophene-3-carboxylic acid75–85%
Acidic6M HCl, reflux, 8–10 hrsSame as above60–70%

Mechanism :

  • Base-mediated: Nucleophilic attack by hydroxide ion at the carbonyl carbon, followed by elimination of ethoxide.

  • Acid-mediated: Protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

Nucleophilic Acyl Substitution

The ester group reacts with amines to form amides:

AmineConditionsProductYieldReference
AnilinePiperidine/AcOH, toluene, reflux4-Hydroxy-2,5-dimethylthiophene-3-carboxanilide68%
EthylenediamineK₂CO₃, DMF, 80°CBis-amide derivative52%

Hydroxyl Group Alkylation/Acylation

The hydroxyl group participates in ether or ester formation:

Reaction TypeReagentsProductYieldReference
Alkylation (Methylation)CH₃I, NaH, THF, 0°C4-Methoxy-2,5-dimethylthiophene-3-carboxylate80%
AcylationAc₂O, H₂SO₄, 60°C4-Acetoxy-2,5-dimethylthiophene-3-carboxylate90%

Mechanistic Notes :

  • Alkylation proceeds via SN2 pathway under strongly basic conditions .

  • Acylation uses

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Applications

Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate is primarily recognized as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects, particularly in the treatment of gout and hyperuricemia. For instance, it serves as a precursor for the synthesis of Febuxostat, a drug used to lower uric acid levels in patients with gout .

2. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. This has implications for developing new drugs aimed at combating oxidative stress-related diseases, including neurodegenerative disorders and certain cancers .

Cosmetic Formulations

1. Skin Care Products

The compound has been investigated for its potential use in cosmetic formulations due to its skin-beneficial properties. It can be incorporated into creams and lotions aimed at improving skin hydration and elasticity. The formulation studies emphasize the importance of stability and efficacy in topical applications .

2. Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties, making it a candidate for inclusion in products designed to soothe irritated skin or reduce inflammation associated with conditions like eczema or psoriasis .

Organic Synthesis

1. Synthetic Intermediate

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including esterification and acylation, facilitating the development of new compounds with diverse functionalities .

2. Research on Reaction Mechanisms

Research into the reaction mechanisms involving this compound can provide insights into more efficient synthetic pathways for other related thiophene derivatives. Understanding these mechanisms can lead to advancements in synthetic organic chemistry techniques .

Summary Table of Applications

Application AreaDescriptionPotential Benefits
Medicinal Chemistry Precursor for pharmaceuticals like Febuxostat; antioxidant propertiesTreatment of gout; potential neuroprotective effects
Cosmetic Formulations Ingredient in skin care products; anti-inflammatory effectsImproved skin hydration; reduced irritation
Organic Synthesis Building block for complex molecules; research on reaction mechanismsEnhanced synthetic pathways; diverse functionalities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Structural Differences: Replaces the hydroxyl group at position 4 with an amino group.
  • Synthesis: Prepared via Gewald’s reaction using 2-butanone, sulfur, and ethyl cyanoacetate .
  • Applications: A precursor for bioactive derivatives, including anti-inflammatory and antioxidant agents. The amino group enhances nucleophilicity, enabling further functionalization .
  • Bioactivity : Derivatives exhibit antioxidant activity (e.g., 70–83% inhibition of lipid peroxidation) comparable to diclofenac .

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

  • Structural Differences: Incorporates a cyanoacrylamido side chain at position 2, enabling π-stacking interactions.
  • Synthesis: Derived from Knoevenagel condensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes .
  • Bioactivity: Phenolic substituents (e.g., 4-hydroxy-3,5-dimethoxyphenyl) enhance antioxidant activity due to steric hindrance and radical scavenging. Compound 3f achieves 83.1% inhibition in carrageenan-induced edema models .

Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate

  • Structural Differences : Substitutes the hydroxyl group with a 4-cyclohexylphenyl group.
  • Properties : Higher molecular weight (329.46 g/mol vs. 239.34 g/mol for simpler analogs) and lipophilicity due to the bulky cyclohexyl moiety .
  • Applications: Limited to research use under controlled conditions due to respiratory toxicity risks .

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)

  • Structural Differences: Replaces the thiophene ring with a furanone ring.
  • Natural Occurrence : Key aroma compound in mango and strawberry, detected at low concentrations (e.g., <1 ppm in mango pulp) .
  • Stability: Less thermally stable than thiophene analogs due to the furanone ring’s susceptibility to oxidation .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity/Application Reference
Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate C₉H₁₂O₃S 200.25 Hydroxyl, ester, methyl Antioxidant precursor
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate C₉H₁₃NO₂S 199.27 Amino, ester, methyl Anti-inflammatory synthesis
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate C₂₁H₂₁N₃O₄S 411.48 Cyanoacrylamido, phenolic 83.1% anti-inflammatory inhibition
4-Hydroxy-2,5-dimethyl-3(2H)-furanone C₆H₈O₃ 128.13 Hydroxyl, ketone, methyl Flavor additive (strawberry/mango)

Key Research Findings

  • Electronic Effects: The hydroxyl group in this compound increases hydrogen-bonding capacity compared to amino or alkyl-substituted analogs, influencing solubility and receptor binding .
  • Synthetic Flexibility: Thiophene derivatives are more synthetically versatile than furanones, allowing for diverse modifications (e.g., cyanoacrylamido side chains) .
  • Bioactivity Trends: Phenolic substitutions enhance antioxidant activity, while bulky groups (e.g., cyclohexylphenyl) improve lipophilicity but introduce toxicity risks .

Biological Activity

Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications, supported by relevant data tables and case studies.

Synthesis and Characterization

This compound can be synthesized through various methods, including Knoevenagel condensation and other synthetic routes that incorporate thiophene derivatives. The structure of the compound is confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

1. Antioxidant Activity

The antioxidant properties of this compound have been evaluated using several in vitro models. The compound demonstrated significant scavenging activity against free radicals, which is crucial for mitigating oxidative stress-related diseases.

Table 1: Antioxidant Activity of this compound

ModelIC50 (μM)
DPPH Scavenging25
Nitric Oxide Scavenging30
Ferric Ion-Induced Lipid Peroxidation20

These results indicate that the compound exhibits strong antioxidant capabilities, which may be attributed to its hydroxyl group facilitating electron donation .

2. Anti-inflammatory Activity

The anti-inflammatory effects were assessed using the carrageenan-induced paw edema model in rats. This compound exhibited notable inhibition of edema formation.

Table 2: Anti-inflammatory Activity

TreatmentInhibition (%)
Ethyl 4-hydroxy compound (100 mg/kg)83.1
Diclofenac (Standard)85.0

This data suggests that the compound has comparable efficacy to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent .

3. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli>64 µg/mL
Streptococcus pneumoniae32 µg/mL

While effective against certain strains, it was less active against multidrug-resistant Gram-negative bacteria .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl and carboxylate functionalities allow for hydrogen bonding and interactions with enzymes or receptors, potentially modulating their activity .

Case Studies

Several studies have highlighted the therapeutic potential of thiophene derivatives:

  • A study demonstrated that compounds similar to this compound exhibited selective inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. This suggests potential applications in cancer therapy .
  • Another investigation reported the use of ethyl thiophene derivatives in treating inflammatory conditions, showcasing their role in reducing symptoms associated with arthritis and other inflammatory diseases .

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C9H12O3S/c1-4-12-9(11)7-5(2)13-6(3)8(7)10/h10H,4H2,1-3H3

InChI Key

JCVZYFRFXOPWFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.